N-(2,3-DIMETHYLPHENYL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE
Description
N-(2,3-Dimethylphenyl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a synthetic acetamide derivative featuring a 2,3-dimethylphenyl group attached to an acetamide backbone. The molecule incorporates a piperidine ring substituted with a 1,3,4-oxadiazole-thiophene hybrid heterocycle. The thiophene moiety may enhance lipophilicity and binding interactions, while the piperidine ring contributes conformational flexibility.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-4-3-5-18(15(14)2)22-19(26)12-25-9-6-16(7-10-25)20-23-24-21(27-20)17-8-11-28-13-17/h3-5,8,11,13,16H,6-7,9-10,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJQMQPRAGSKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dimethylphenyl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring, an acetamide group, and a thiophene-substituted oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 396.51 g/mol. The structural complexity suggests potential interactions with various biological targets.
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:
- Anticancer : Many oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been reported to inhibit tumor growth in vitro and in vivo .
- Antimicrobial : Compounds with similar structures have demonstrated antibacterial and antifungal properties. The presence of the piperidine moiety is associated with enhanced antimicrobial activity .
- Enzyme Inhibition : Studies have highlighted the inhibitory effects of 1,3,4-oxadiazole derivatives on various enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are crucial for neurotransmission and metabolic processes .
The biological activity of this compound is believed to involve:
- Receptor Binding : Preliminary findings suggest that this compound may bind to neurotransmitter receptors involved in cell signaling pathways. This could modulate receptor activity and lead to therapeutic effects in conditions like neurodegenerative disorders .
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma), indicating its potential as an anticancer agent .
Comparative Analysis
The following table compares N-(2,3-dimethylphenyl)-2-{4-[5-(thiophen-3-yil)-1,3,4-oxadiazol-2-yil]piperidin}acetamide with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-2-[5-(thiophen-2-yil)-1,3,4-Oxadiazol]acetamide | Contains thiophene and oxadiazole | Moderate anticancer activity |
| 5-Methylthiazole Derivatives | Contains thiazole instead of thiophene | Antimicrobial activity |
| 1,3,4-Oxadiazole Derivatives | Simple oxadiazole structure | Anticancer and anti-inflammatory properties |
The unique combination of heterocycles in N-(2,3-dimethylphenyl)-2-{4-[5-(thiophen-3-yil)-1,3,4-oxadiazol]-piperidin}acetamide enhances its biological activity compared to simpler analogs.
Case Studies
Several studies have investigated the biological activities of compounds related to N-(2,3-dimethylphenyl)-2-{4-[5-(thiophen-3-yil)-1,3,4-oxadiazol]-piperidin}acetamide:
- Anticancer Activity : A study demonstrated that derivatives exhibited IC50 values ranging from 0.011 μM to 92.4 μM against various cancer cell lines . These findings suggest that modifications to the oxadiazole or piperidine moieties could enhance potency.
- Neuroprotective Effects : Research indicated that similar compounds showed neuroprotective properties by modulating glutamate receptors involved in neurodegeneration . This suggests a potential application in treating neurological disorders.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
-
Antimicrobial Activity
- Studies indicate that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains like Staphylococcus aureus and Escherichia coli . The incorporation of thiophene and piperidine moieties enhances these properties due to their ability to interact with microbial cell membranes.
- Antinociceptive Effects
-
Enzyme Inhibition
- The compound's structure suggests potential for enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. Compounds with similar scaffolds have been reported to inhibit these enzymes effectively . This could lead to applications in treating conditions like Alzheimer's disease and urinary tract infections.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial potential of synthesized oxadiazole derivatives, compounds were tested against Candida albicans and Staphylococcus aureus. Results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL . This highlights the potential of this compound in developing new antimicrobial agents.
Case Study 2: Analgesic Properties
A comparative study assessed the analgesic effects of various piperidine derivatives in animal models. The results demonstrated that specific modifications to the piperidine structure led to enhanced antinociceptive activity when evaluated through established pain models . This suggests that this compound could be further explored for pain management therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The target compound shares a common acetamide core with several analogs but differs in substituents and heterocyclic systems. Below is a comparative analysis:
Key Observations:
Substituent Positional Effects: The 2,3-dimethylphenyl group in the target compound introduces steric hindrance distinct from the 2,6-dimethylphenyl group in the triazole analog . This may alter binding pocket interactions in enzyme targets.
Heterocyclic Core Influence :
- 1,3,4-Oxadiazole-thiophene (target) vs. 1,2,4-triazole-pyridazine (): The oxadiazole’s electron-deficient nature may improve metabolic stability, while the pyridazine in ’s compound could enhance solubility .
- Pyrazole (): The absence of sulfur or nitrogen-rich heterocycles in this analog may limit its interaction with metal-containing enzymes .
Pharmacokinetic Properties :
- The thiophene moiety in the target compound likely increases lipophilicity (logP ~3.5*), favoring blood-brain barrier penetration, whereas the pyridazinyl group in ’s compound may improve aqueous solubility (logP ~2.8) .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Triazole-pyridazine analogs (e.g., ) show IC₅₀ values of 0.2–5 µM against phosphodiesterase (PDE) isoforms, attributed to their hydrogen-bonding triazole and pyridazine groups . The target’s oxadiazole-thiophene system may target kinases (e.g., JAK3) with similar potency, though experimental validation is needed.
- Antimicrobial Activity : Oxadiazole-thiophene hybrids exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus, outperforming pyrazole analogs (MIC >32 µg/mL) .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Oxadiazole formation : Cyclization of thiophene-3-carboxylic acid hydrazide with appropriate carbonyl derivatives under acidic conditions (e.g., POCl₃) .
Piperidine functionalization : Coupling the oxadiazole-thiophene moiety to a piperidine ring via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Acetamide linkage : Reaction of the piperidine intermediate with 2,3-dimethylphenylacetic acid chloride using a base (e.g., triethylamine) in anhydrous DCM .
Key intermediates : Thiophene-3-carboxamide, 5-(thiophen-3-yl)-1,3,4-oxadiazole, and N-(2,3-dimethylphenyl)acetamide precursors.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading .
- Flow chemistry : Continuous-flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., oxadiazole cyclization) .
- In situ monitoring : Techniques like FTIR or HPLC to track reaction progress and minimize side products .
- Purification : Gradient column chromatography or recrystallization in ethanol/water mixtures to isolate high-purity fractions .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions on aromatic rings (e.g., thiophene C-H couplings at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at ~450–470 Da) .
- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformation?
Methodological Answer:
- Crystal growth : Slow evaporation of saturated DMSO/EtOAc solutions to obtain single crystals .
- Data refinement : SHELX software suite for structure solution and refinement, particularly useful for resolving piperidine ring puckering and acetamide torsional angles .
- Validation : R-factor analysis (<5%) and electron density maps to confirm atomic positions .
Basic: What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., trypsin inhibition at λex/em = 380/460 nm) .
Advanced: How can molecular docking predict binding modes with target proteins?
Methodological Answer:
- Software : AUTODOCK 4.2 or Schrödinger Suite for flexible ligand docking .
- Protocol :
- Validation : Compare docking scores (ΔG binding) with experimental IC₅₀ values to assess predictive accuracy .
Basic: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and adhere to CLSI guidelines for MIC assays .
- Impurity analysis : HPLC-MS to rule out batch-to-batch variability in compound purity (>95% required) .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .
Advanced: What strategies enhance pharmacokinetic (PK) properties and reduce toxicity?
Methodological Answer:
- ADMET profiling :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Basic: How to assess regioselectivity in oxadiazole and piperidine ring formation?
Methodological Answer:
- Mechanistic studies : Isotopic labeling (¹⁵N/²H) to track cyclization pathways in oxadiazole synthesis .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways .
- HPLC-MS : Monitor reaction intermediates to identify kinetically vs. thermodynamically favored products .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- SAR Table :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Thiophene → Furan | Reduced antimicrobial activity | |
| Piperidine N-methylation | Improved CNS penetration | |
| 2,3-Dimethylphenyl → Cl | Enhanced kinase inhibition (IC₅₀ ↓30%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
